

# A Comparative Guide to the Bioequivalence of Roxatidine Acetate Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Roxatidine hydrochloride |           |
| Cat. No.:            | B1594408                 | Get Quote |

This guide provides a detailed comparison of the bioequivalence of a generic test formulation and a brand-name reference formulation of roxatidine acetate hydrochloride sustained-release capsules. The data presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacokinetic profiles and the methodologies used in a pivotal bioequivalence study.

### **Pharmacokinetic Data Comparison**

A randomized, two-period crossover study was conducted to compare the pharmacokinetic parameters of a generic 75-mg roxatidine acetate hydrochloride sustained-release capsule (test) versus the brand-name formulation, ALTAT® (reference). The study was performed in 36 healthy Chinese volunteers under both fasting and fed conditions. The key pharmacokinetic parameters for the active metabolite, roxatidine, are summarized below.[1]

#### **Under Fasting Conditions:**

| Pharmacokinetic<br>Parameter | Test Formulation (Mean ± SD) | Reference Formulation<br>(Mean ± SD) |
|------------------------------|------------------------------|--------------------------------------|
| Cmax (ng/mL)                 | 335.8 ± 88.7                 | 342.3 ± 86.6                         |
| AUC0-t (ng·h/mL)             | 2898.1 ± 722.5               | 2928.6 ± 693.8                       |
| AUC0-∞ (ng·h/mL)             | 2987.4 ± 749.6               | 3016.8 ± 715.2                       |
| Tmax (h)                     | 2.5 (1.0 - 5.0)              | 2.8 (1.0 - 6.0)                      |



Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach maximum plasma concentration (data presented as median and range).

#### **Under Fed Conditions:**

| Pharmacokinetic<br>Parameter | Test Formulation (Mean ± SD) | Reference Formulation<br>(Mean ± SD) |
|------------------------------|------------------------------|--------------------------------------|
| Cmax (ng/mL)                 | 408.1 ± 111.4                | 401.7 ± 118.2                        |
| AUC0-t (ng·h/mL)             | 3589.7 ± 864.3               | 3568.4 ± 830.1                       |
| AUC0-∞ (ng·h/mL)             | 3681.5 ± 889.7               | 3658.9 ± 851.6                       |
| Tmax (h)                     | 4.3 (2.0 - 6.0)              | 4.5 (2.0 - 9.0)                      |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach maximum plasma concentration (data presented as median and range).

The study concluded that the generic roxatidine acetate hydrochloride sustained-release capsule is bioequivalent to the reference drug under both fasting and fed conditions, as the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ were all within the prespecified range of 80% to 125%.[1]

## **Experimental Protocols**

A detailed methodology was employed to ensure the accuracy and reliability of the bioequivalence study results.

#### **Study Design**

The study was an open-label, single-center, randomized, two-period crossover investigation with a 5-day washout period between administrations.[1][2] Healthy volunteers were randomly assigned to receive either the test or reference formulation in the first period and then the



alternate formulation in the second period.[1] The study was conducted under both fasting and fed conditions, with 36 subjects in each group.[1][2]

## **Subject Selection**

Healthy male and female volunteers aged 18 years and older with a body mass index between 19 and 26 kg/m <sup>2</sup> were enrolled.[1] All subjects provided written informed consent before participation. Exclusion criteria included a history of clinically significant diseases, allergies to the study drug, smoking, and the use of any medication within two weeks prior to the study.

#### **Drug Administration and Blood Sampling**

In the fasting study, a single 75-mg capsule of either the test or reference formulation was administered with 240 mL of water after an overnight fast of at least 10 hours.[1] In the fed study, the dose was administered 30 minutes after the start of a standardized high-fat, high-calorie breakfast.[1]

Venous blood samples were collected in tubes containing heparin sodium at pre-dose (0 hours) and at numerous time points up to 24 hours post-dose.[1] Specifically, under fasting conditions, samples were drawn at 10, 20, and 40 minutes, and 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 9, 12, and 24 hours after dosing.[1] For the fed state, an additional sample was collected at 5.5 hours.[1] Plasma was separated by centrifugation and stored at -60°C until analysis.[1]

#### **Analytical Method**

The plasma concentrations of roxatidine, the active metabolite of roxatidine acetate hydrochloride, were determined using a validated high-performance liquid chromatographytandem mass spectrometry (HPLC-MS/MS) method.[1][2] Roxatidine acetate is a prodrug that is rapidly and almost completely converted to roxatidine in the body; therefore, the parent compound is often undetectable in plasma.[3] The analysis of the active metabolite is standard practice for pharmacokinetic evaluation.[1][3]

The analytical method involved liquid-liquid extraction of roxatidine and an internal standard from the plasma samples.[1] Chromatographic separation was achieved on a C18 column. The mass spectrometric detection was performed using an electrospray ionization source in the positive ion mode. The method was validated for linearity, precision, accuracy, and stability.



## **Experimental Workflow**

The following diagram illustrates the workflow of the bioequivalence study.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ovid.com [ovid.com]
- 2. Pharmacokinetics and Bioequivalence Studies of Roxatidine Acetate Hydrochloride Sustained-Release Capsule in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of roxatidine in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Roxatidine Acetate Hydrochloride Formulations]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b1594408#bioequivalence-studies-of-different-roxatidine-acetate-hydrochloride-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com